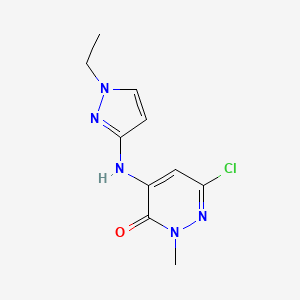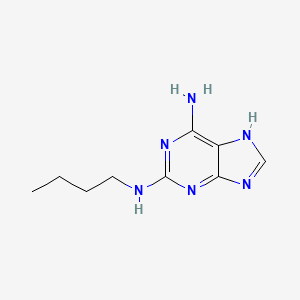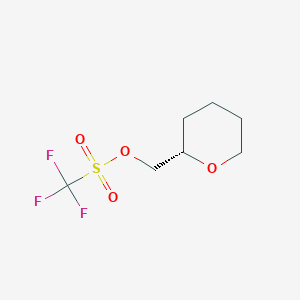
6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro-substituted pyridazinone ring and a pyrazolylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Amination: The synthesized pyrazole is then subjected to amination with an ethylating agent to introduce the ethyl group at the desired position.
Pyridazinone Ring Formation: The final step involves the cyclization of the aminopyrazole with a chloro-substituted pyridazinone precursor under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyridazinone ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of amino or thio-substituted pyridazinone derivatives.
Aplicaciones Científicas De Investigación
6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Affecting the synthesis or function of genetic material.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one: Lacks the chloro substitution.
6-chloro-4-(1-methyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one: Contains a methyl group instead of an ethyl group.
Uniqueness
6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. The presence of the chloro group can influence the compound’s reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H12ClN5O |
|---|---|
Peso molecular |
253.69 g/mol |
Nombre IUPAC |
6-chloro-4-[(1-ethylpyrazol-3-yl)amino]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C10H12ClN5O/c1-3-16-5-4-9(14-16)12-7-6-8(11)13-15(2)10(7)17/h4-6H,3H2,1-2H3,(H,12,14) |
Clave InChI |
FTJLJPYQNAEQJV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=N1)NC2=CC(=NN(C2=O)C)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4-Dimethyl-2-[2-(8-phenyloctyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B8527394.png)





![1-Propanone, 2-bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]-](/img/structure/B8527451.png)



![7-Phenyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B8527471.png)
![ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8527476.png)

